molecular formula C11H17NO3 B2925571 Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 467454-50-8

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2925571
CAS No.: 467454-50-8
M. Wt: 211.261
InChI Key: NTTHGKHKOKQXCD-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is known for its unique bicyclic structure, which includes a formyl group and a tert-butyl ester. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the reaction of a bicyclic amine with a formylating agent and a tert-butyl esterifying agent. One common method includes the use of tert-butyl chloroformate and formic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the compound. These properties enable it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • Tert-butyl endo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Uniqueness

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its formyl group, which imparts distinct reactivity compared to other similar compounds. The presence of the formyl group allows for specific chemical transformations that are not possible with other derivatives .

Properties

IUPAC Name

tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-8-4-11(12,5-8)7-13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTHGKHKOKQXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467454-50-8
Record name tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
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